3-[(1S)-2-oxocyclohexyl]propanoic acid is a chemical compound characterized by the molecular formula and a molecular weight of approximately 170.206 g/mol. It is an organic acid that features a cyclohexane ring with a ketone functional group and a propanoic acid moiety. The compound is also known by its CAS number 175417-96-6, and it is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). Its structure comprises a cyclohexyl group attached to the second carbon of the propanoic acid chain, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry .
These reactions highlight the versatility of 3-[(1S)-2-oxocyclohexyl]propanoic acid in synthetic organic chemistry and its potential utility in creating more complex molecules .
Several synthesis methods for 3-[(1S)-2-oxocyclohexyl]propanoic acid have been reported:
3-[(1S)-2-oxocyclohexyl]propanoic acid has potential applications in various fields:
Its unique structure offers opportunities for novel applications that leverage its chemical properties .
Several compounds share structural similarities with 3-[(1S)-2-oxocyclohexyl]propanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2-Oxocyclohexyl)propanoic acid | Lacks stereochemistry at the ketone position | |
| 3-[1-(2-Carboxyethyl)-2-oxocyclohexyl]propanoic acid | Contains an additional carboxyethyl group | |
| 3-(1-Methyl-2-oxocyclohexyl)propanoic acid | Methyl substitution alters hydrophobicity |
These compounds exhibit variations in their functional groups and stereochemistry, which influence their chemical behavior and biological activity. The uniqueness of 3-[(1S)-2-oxocyclohexyl]propanoic acid lies in its specific stereoconfiguration and the structural arrangement that may confer distinct properties compared to its analogs .